Emericellin

Description

Properties

CAS No. |

55812-93-6 |

|---|---|

Molecular Formula |

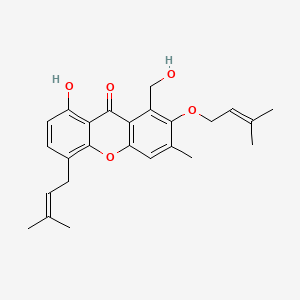

C25H28O5 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

8-hydroxy-1-(hydroxymethyl)-3-methyl-2-(3-methylbut-2-enoxy)-5-(3-methylbut-2-enyl)xanthen-9-one |

InChI |

InChI=1S/C25H28O5/c1-14(2)6-7-17-8-9-19(27)22-23(28)21-18(13-26)24(29-11-10-15(3)4)16(5)12-20(21)30-25(17)22/h6,8-10,12,26-27H,7,11,13H2,1-5H3 |

InChI Key |

JZHBEPYIKRDWBE-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1OCC=C(C)C)CO)C(=O)C3=C(C=CC(=C3O2)CC=C(C)C)O |

Canonical SMILES |

CC1=CC2=C(C(=C1OCC=C(C)C)CO)C(=O)C3=C(C=CC(=C3O2)CC=C(C)C)O |

Appearance |

Solid powder |

Other CAS No. |

55812-93-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Emericellin; Variecoxanthone B |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Emericellin exhibits a range of biological activities that are of significant interest for pharmaceutical and agricultural applications:

- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) comparable to that of established antibiotics .

- Antifungal Properties : Research has demonstrated that this compound can inhibit the growth of various fungal pathogens, making it a candidate for developing antifungal agents .

- Cytotoxic Effects : The compound has shown cytotoxic effects against certain cancer cell lines, indicating potential for use in cancer therapeutics. Specific analogs of this compound have displayed IC50 values that suggest moderate cytotoxicity .

Therapeutic Applications

This compound's bioactive properties suggest several therapeutic applications:

- Antibiotic Development : The emergence of antibiotic-resistant bacteria necessitates new therapeutic agents. This compound's activity against resistant strains positions it as a candidate for antibiotic development .

- Cancer Treatment : Given its cytotoxic effects on cancer cell lines, further investigation into this compound could lead to novel cancer treatment options. Research into its mechanism of action may reveal pathways for enhancing its efficacy .

Agricultural Applications

This compound also shows promise in agricultural contexts:

- Biopesticide Potential : Its antifungal properties indicate potential use as a natural biopesticide, which could help manage fungal diseases in crops without the adverse effects associated with synthetic pesticides .

- Plant Growth Promotion : Some studies suggest that compounds like this compound may enhance plant growth or resilience by promoting beneficial microbial interactions or by acting directly on plant pathogens .

Case Studies and Research Findings

Several studies have documented the applications of this compound in detail:

- Antimicrobial Efficacy Study : A study reported that extracts containing this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with zones of inhibition comparable to standard antibiotics .

- Cytotoxicity Assessment : Research conducted on various cancer cell lines demonstrated that certain derivatives of this compound had IC50 values ranging from 8.19 to 18.80 μM, indicating their potential as anticancer agents .

- Biosynthesis Pathway Elucidation : The discovery of the biosynthetic pathway for emericellamide A, a related compound, highlights the genetic basis for producing such metabolites in Aspergillus nidulans. This knowledge can facilitate the engineering of strains to enhance this compound production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Emericellin belongs to the prenylated xanthone family, which includes compounds with shared biosynthetic origins but divergent structural modifications. Key analogs and their distinctions are outlined below:

Shamixanthone and Epishamixanthone

- Structural Features : Shamixanthone and epishamixanthone are stereoisomers of this compound, differing in the configuration of prenyl groups or hydroxylation patterns .

- Biosynthesis : All three compounds require the PPTase CfwA/NpgA for production, indicating shared early biosynthetic steps .

Sterigmatocystin

- Structural Features: Sterigmatocystin, another metabolite of A. nidulans, is a polyketide-derived mycotoxin with a bis-furan structure instead of a xanthone core .

- Bioactivity : It exhibits potent cytotoxicity against HEP-G2 cells, comparable to this compound, but its mechanism differs due to DNA adduct formation rather than polyketide-mediated pathways .

Comparison with Functionally Similar Compounds

Dehydroaustinol

- Structural Class: A meroterpenoid with a mixed polyketide-terpenoid origin .

- Bioactivity : Shares antifungal properties with this compound but lacks cytotoxicity, highlighting the role of the xanthone moiety in targeting cancer cells .

Monodictyphenone

- Structural Class: A polyketide with a benzoquinone core .

- Bioactivity : Demonstrates antimicrobial activity absent in this compound, suggesting divergent evolutionary roles despite overlapping biosynthetic machinery .

Data Table: Key Compounds Compared to this compound

Research Findings and Mechanistic Insights

- Structure-Activity Relationship : The xanthone backbone and prenyl groups in this compound are essential for its cytotoxicity, as analogs lacking these features (e.g., shamixanthone) show reduced activity .

- Ecological Role: this compound’s cytotoxicity may confer a competitive advantage to A. nidulans in microbial communities, whereas non-toxic analogs like dehydroaustinol may serve defensive roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.